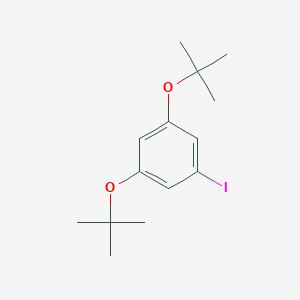

1,3-Di-tert-butoxy-5-iodobenzene

Description

1,3-Di-tert-butyl-5-iodobenzene (CAS No.: 37055-53-1) is a substituted benzene derivative featuring two tert-butyl groups at the 1- and 3-positions and an iodine atom at the 5-position. This compound is widely used as an intermediate in organic synthesis, particularly in coupling reactions and the development of advanced polymers or pharmaceutical agents. The tert-butyl groups confer significant steric hindrance, stabilizing the molecule and influencing its reactivity by shielding the aromatic ring. The iodine atom serves as a versatile site for further functionalization, enabling applications in materials science and medicinal chemistry.

Properties

Molecular Formula |

C14H21IO2 |

|---|---|

Molecular Weight |

348.22 g/mol |

IUPAC Name |

1-iodo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C14H21IO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 |

InChI Key |

YUSDTKYJDCLCJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)I)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butoxy-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine at the 5-position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butoxy-5-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

Substitution: Formation of various substituted benzene derivatives

Oxidation: Formation of carbonyl compounds

Reduction: Formation of hydrogenated benzene derivatives

Scientific Research Applications

1,3-Di-tert-butoxy-5-iodobenzene is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butoxy-5-iodobenzene involves its ability to undergo various chemical transformations. The tert-butoxy groups provide steric hindrance, affecting the reactivity of the compound. The iodine atom can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₉I (Note: lists C₉H₈ClFO₂, which conflicts with structural logic; this discrepancy may reflect a data entry error.)

- Purity : 97% (typical commercial grade)

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 1,3-di-tert-butyl-5-iodobenzene with two other iodobenzene derivatives: 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid (I3C) and Bis-Trifluoro acetoxy iodobenzene.

*Formula discrepancy noted in (listed as C₉H₈ClFO₂).

Reactivity and Steric Effects

- 1,3-Di-tert-butyl-5-iodobenzene : The tert-butyl groups create steric hindrance, reducing accessibility to the iodine atom. This slows electrophilic substitution but stabilizes the compound during storage and high-temperature reactions.

- I3C: The electron-withdrawing carboxylic acid groups and triiodo substitution enhance radiopacity, making it suitable for imaging. The amino group allows conjugation with biomolecules.

- Bis-Trifluoro acetoxy iodobenzene : The trifluoro acetoxy groups activate the iodine for electrophilic reactions, enabling efficient arylations in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.